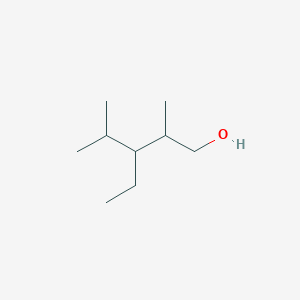

3-Ethyl-2,4-dimethylpentan-1-ol

描述

属性

IUPAC Name |

3-ethyl-2,4-dimethylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-9(7(2)3)8(4)6-10/h7-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKPVUIGRACISG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,4-dimethylpentan-1-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,4-dimethylpentan-1-ol, with an ethylating agent under controlled conditions. This reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The choice of raw materials and reaction conditions is critical to ensure cost-effectiveness and environmental sustainability.

化学反应分析

Types of Reactions

3-Ethyl-2,4-dimethylpentan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alkanes using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed

Oxidation: Aldehydes, ketones

Reduction: Alkanes

Substitution: Halogenated compounds

科学研究应用

3-Ethyl-2,4-dimethylpentan-1-ol has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of metabolic pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

作用机制

The mechanism of action of 3-Ethyl-2,4-dimethylpentan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, enabling it to participate in hydrogen bonding and other intermolecular interactions. These properties influence its behavior in biological systems and its effectiveness in industrial applications.

相似化合物的比较

Similar Compounds

- 3-Ethyl-2,4-dimethylpentan-2-ol

- 2,4-Dimethyl-3-ethylpentane

- 3-Pentanol, 2,4-dimethyl-

Uniqueness

3-Ethyl-2,4-dimethylpentan-1-ol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its particular combination of ethyl and methyl groups, along with the hydroxyl group, makes it a valuable compound for various applications, distinguishing it from other similar alcohols.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 3-Ethyl-2,4-dimethylpentan-1-ol, and how do reaction conditions influence yield and stereochemistry?

- Methodology:

- Reductive amination of branched ketones (e.g., 3-Ethyl-2,4-dimethylpentan-1-one) with ammonia or amines under hydrogenation conditions (e.g., H₂/Pd-C) .

- Grignard reactions involving alkyl halides and carbonyl precursors, optimized for branching control (e.g., using EtMgBr for ethyl group introduction) .

- Critical parameters include temperature (20–80°C), solvent polarity (THF vs. ethanol), and catalyst selection to minimize racemization in chiral intermediates .

Q. How can NMR spectroscopy distinguish structural isomers of this compound?

- Methodology:

- ¹H NMR: Methyl group splitting patterns (e.g., δ 0.8–1.2 ppm for tertiary CH₃ vs. δ 1.3–1.6 ppm for secondary CH₂) and hydroxyl proton coupling (δ 1.5–2.0 ppm, broad singlet) .

- ¹³C NMR: Differentiation of quaternary carbons (δ 25–30 ppm) and hydroxyl-bearing carbons (δ 60–70 ppm) .

- DEPT-135 experiments confirm branching by identifying CH, CH₂, and CH₃ groups .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Methodology:

- Fractional distillation under reduced pressure (e.g., 50–70°C at 10 mmHg) to separate alcohols from amines or ketones .

- Crystallization using polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences .

- Chromatography: Silica gel columns with hexane/ethyl acetate gradients (8:2 to 6:4) for resolving diastereomers .

Advanced Research Questions

Q. How does stereochemistry at the C2 and C4 positions affect the biological activity of this compound?

- Methodology:

- Enantioselective synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) to produce (S)- or (R)-isomers .

- Enzyme inhibition assays: Compare IC₅₀ values for enantiomers against target enzymes (e.g., cytochrome P450) to assess stereochemical selectivity .

- Molecular docking simulations (AutoDock Vina) to predict binding affinities based on chiral center orientation .

Q. What mechanistic insights explain contradictory data on the oxidation behavior of this compound?

- Methodology:

- Controlled oxidation studies: Use KMnO₄ (acidic vs. neutral conditions) to compare aldehyde vs. ketone formation. Conflicting reports may arise from pH-dependent reaction pathways .

- Kinetic isotope effects (KIE): Deuterated analogs (e.g., C-D bonds at C1) reveal rate-determining steps (e.g., C-H cleavage vs. hydroxyl deprotonation) .

- In situ FTIR monitoring to detect transient intermediates (e.g., peroxides) that alter product distributions .

Q. How can computational modeling optimize reaction conditions for large-scale synthesis of this compound?

- Methodology:

- DFT calculations (Gaussian 16) to model transition states and identify energy barriers for competing pathways (e.g., SN1 vs. SN2 mechanisms) .

- Process intensification: Simulate continuous-flow reactors (e.g., microfluidic systems) to reduce side reactions and improve heat management .

- Machine learning (ML): Train models on existing reaction datasets (e.g., Reaxys) to predict optimal solvent/catalyst combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。